molecular formula C10H18BrNO3S B2881356 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide CAS No. 1156759-54-4

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide

Cat. No.: B2881356
CAS No.: 1156759-54-4
M. Wt: 312.22
InChI Key: BSUQNEMTHJYVCO-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide is a synthetic organic compound characterized by its unique structural features It contains a bromine atom, a methyl group, and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide typically involves multiple steps:

    Bromination: The introduction of the bromine atom is often achieved through the bromination of a precursor molecule. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amidation: The formation of the amide bond involves reacting an appropriate amine with a carboxylic acid derivative. This step may require coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

    Thiolane Ring Formation: The thiolane ring with a sulfone group can be introduced through a cyclization reaction involving a suitable thiol and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group in the thiolane ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated butanamide derivatives

    Substitution: Azides, thiocyanates, and other substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated amides on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the sulfone group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfone group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific proteins. The exact pathways and targets would depend on the specific biological context and the nature of the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylbutanamide: Lacks the thiolane ring and sulfone group, making it less versatile in chemical reactions.

    3-Methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    2-Bromo-3-methyl-N-(3-methylthiolan-3-yl)butanamide: Contains a thiolane ring without the sulfone group, affecting its oxidation potential.

Uniqueness

The uniqueness of 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide lies in its combination of a bromine atom, a methyl group, and a sulfone-containing thiolane ring

Properties

IUPAC Name

2-bromo-3-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3S/c1-7(2)8(11)9(13)12-10(3)4-5-16(14,15)6-10/h7-8H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUQNEMTHJYVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1(CCS(=O)(=O)C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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